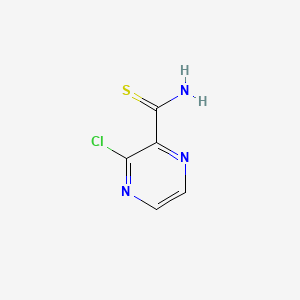![molecular formula C11H19Cl2N3 B13554956 6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)
6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is a compound that features a piperidine and pyridine moiety. Piperidine is a six-membered heterocyclic amine, while pyridine is a six-membered aromatic heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride typically involves the formation of the piperidine and pyridine rings, followed by their coupling. One common method is the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biology: The compound can be used in biological assays to study receptor binding and enzyme inhibition.
Industry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridine moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Evodiamine: Another piperidine-based compound with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Uniqueness
6-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H19Cl2N3 |
|---|---|
Poids moléculaire |
264.19 g/mol |
Nom IUPAC |
6-(piperidin-4-ylmethyl)pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H17N3.2ClH/c12-11-3-1-2-10(14-11)8-9-4-6-13-7-5-9;;/h1-3,9,13H,4-8H2,(H2,12,14);2*1H |
Clé InChI |
UMWMBVOXNGDDMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2=NC(=CC=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)









![Tert-butyl 3-hydroxy-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13554931.png)
![2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
